4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione
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Overview
Description
4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a 4-chlorophenylmethylamino group and two methoxy groups at positions 6 and 7. The presence of a thione group at the 2-position further distinguishes this compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the 4-Chlorophenylmethylamino Group: This step involves the nucleophilic substitution reaction where the amino group is introduced at the 4-position of the quinazoline ring using 4-chlorobenzylamine.
Thionation: The final step involves the conversion of the carbonyl group at the 2-position to a thione group using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group back to a carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Carbonyl derivatives
Substitution: Various substituted quinazoline derivatives
Scientific Research Applications
4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the thione group allows for potential interactions with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxyquinazoline
- 4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline
- 4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-one
Uniqueness
4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is unique due to the presence of the thione group at the 2-position, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylamino]-6,7-dimethoxy-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-22-14-7-12-13(8-15(14)23-2)20-17(24)21-16(12)19-9-10-3-5-11(18)6-4-10/h3-8H,9H2,1-2H3,(H2,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSSPSDIPKDGQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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